1-diazopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-diazopropan-2-one is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group (C=O)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-diazopropan-2-one can be synthesized through several methods, including:
Diazo Transfer Reaction: This method involves the transfer of a diazo group to a suitable precursor. For example, the reaction of an α-haloketone with a diazo transfer reagent such as tosyl azide in the presence of a base can yield this compound.
Hydrazone Decomposition: This method involves the formation of a hydrazone intermediate, which is then decomposed to form the diazo compound. For instance, the reaction of propan-2-one with hydrazine hydrate followed by oxidation can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazo transfer reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
1-diazopropan-2-one undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with electron-deficient alkenes to form pyrazoline derivatives.
Substitution Reactions: The diazo group can be substituted by nucleophiles such as amines or alcohols under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrazones.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve electron-deficient alkenes and are carried out under mild conditions.
Substitution Reactions: Require nucleophiles such as amines or alcohols and are often conducted in the presence of a base.
Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Cycloaddition Reactions: Pyrazoline derivatives.
Substitution Reactions: Substituted hydrazones.
Oxidation and Reduction Reactions: Corresponding oxides and hydrazones.
Wissenschaftliche Forschungsanwendungen
1-diazopropan-2-one has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development due to its reactivity and ability to form bioactive molecules.
Material Science: It is used in the preparation of advanced materials with unique properties.
Biological Studies: The compound is utilized in studying enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 1-diazopropan-2-one involves the generation of reactive intermediates such as carbenes or nitrenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include:
Carbene Formation: The diazo group can decompose to form a carbene intermediate, which can then react with other molecules.
Nitrene Formation: Under certain conditions, the compound can generate nitrene intermediates, which are highly reactive and can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-diazopropan-2-one can be compared with other diazo compounds such as diazomethane and diazoacetate. While all these compounds share the diazo functional group, they differ in their reactivity and applications.
Diazomethane: Known for its use in methylation reactions and as a reagent in organic synthesis.
Diazoacetate: Used in cyclopropanation reactions and the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 1-diazopropan-2-one can be achieved through a diazo coupling reaction between diazomethane and ethyl acetoacetate followed by a decarboxylation reaction.", "Starting Materials": ["Diazomethane", "Ethyl acetoacetate"], "Reaction": [ "Prepare diazomethane by reacting N-nitrosomethylurea with sodium nitrite in the presence of hydrochloric acid.", "Add diazomethane to a solution of ethyl acetoacetate in anhydrous ether at low temperature.", "Allow the reaction mixture to warm up to room temperature and stir for several hours.", "Add dilute hydrochloric acid to the reaction mixture to quench any remaining diazomethane.", "Extract the product with ether and wash with water and brine.", "Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain 1-diazopropan-2-one as a yellow oil.", "Perform a decarboxylation reaction by heating the product with potassium hydroxide in ethanol to obtain the final product, 1-methyl-2-propen-1-one." ] } | |
CAS-Nummer |
2684-62-0 |
Molekularformel |
C3H4N2O |
Molekulargewicht |
84.08 g/mol |
IUPAC-Name |
1-diazopropan-2-one |
InChI |
InChI=1S/C3H4N2O/c1-3(6)2-5-4/h2H,1H3 |
InChI-Schlüssel |
CREBLIJIJKVBCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=[N+]=[N-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.